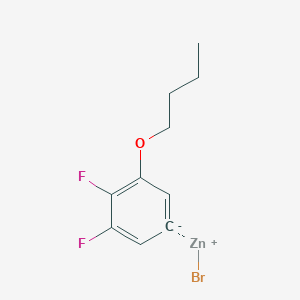
(3-n-Butyloxy-4,5-difluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the butyloxy and difluorophenyl groups imparts unique reactivity and selectivity to this reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-n-butyloxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of (3-n-butyloxy-4,5-difluorophenyl) bromide with zinc dust in the presence of a catalytic amount of a transition metal, such as palladium or nickel, in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
(3-n-butyloxy-4,5-difluorophenyl) bromide+Zn→(3-n-butyloxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this organozinc reagent.
Analyse Des Réactions Chimiques
Types of Reactions
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Common Reagents and Conditions
Palladium or Nickel Catalysts: These are often used in cross-coupling reactions to facilitate the transfer of the organozinc moiety to the electrophile.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
THF as Solvent: Tetrahydrofuran is commonly used as the solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound include biaryl compounds, secondary and tertiary alcohols, and substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-n-butyloxy-4,5-difluorophenyl)zinc bromide is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions
Medicine
In medicine, the fluorinated products derived from this compound are of interest due to their potential as therapeutic agents. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it suitable for the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which (3-n-butyloxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a metal-organic complex. The complex then participates in oxidative addition and reductive elimination steps to form the desired product. The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-n-butyloxy-4,5-difluorophenyl)magnesium bromide: Another organometallic reagent used in similar types of reactions.
(3-n-butyloxy-4,5-difluorophenyl)lithium: A highly reactive organolithium reagent used for nucleophilic addition reactions.
(3-n-butyloxy-4,5-difluorophenyl)boronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents, making it more selective and easier to handle. Additionally, the presence of the butyloxy and difluorophenyl groups imparts unique electronic and steric properties, enhancing its utility in specific synthetic applications.
Propriétés
Formule moléculaire |
C10H11BrF2OZn |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-2-3-7-13-9-6-4-5-8(11)10(9)12;;/h5-6H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QYUFERWXLHWQCB-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
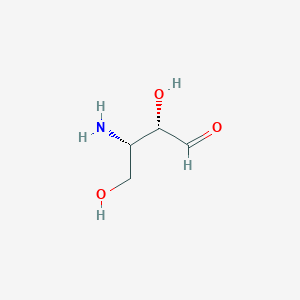
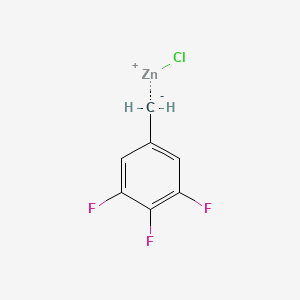

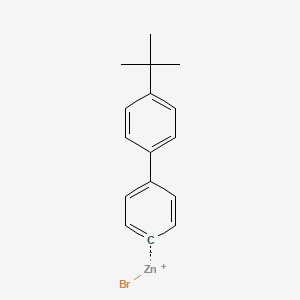
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
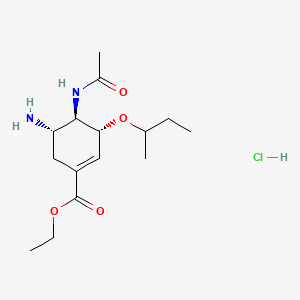

![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
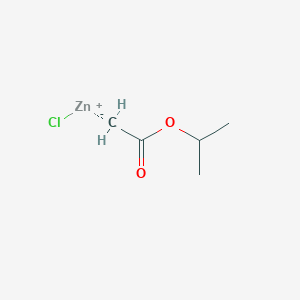
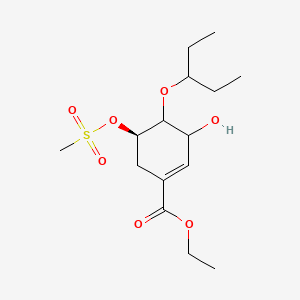
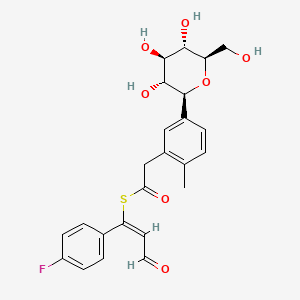
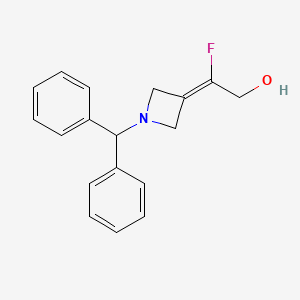
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
